molecular formula C16H18N2O3 B7571131 3-(2,5-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one

3-(2,5-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one

Cat. No. B7571131
M. Wt: 286.33 g/mol
InChI Key: XORUAQZVRNFWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one, also known as DMPIQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and properties make it a promising candidate for research in drug discovery, neuroscience, and cancer biology.

Mechanism of Action

3-(2,5-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one exerts its effects by binding to the active site of PKC, which prevents the enzyme from phosphorylating its target proteins. This inhibition of PKC activity has been shown to have a variety of effects on cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-(2,5-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been studied for its potential in cancer therapy. 3-(2,5-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one has also been found to have neuroprotective effects, and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

3-(2,5-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one has several advantages for use in lab experiments. Its unique chemical structure and properties make it a promising candidate for research in drug discovery, neuroscience, and cancer biology. However, there are also limitations to its use. 3-(2,5-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one is a synthetic compound and may have limited availability, which could limit its use in large-scale experiments.

Future Directions

There are several potential future directions for research on 3-(2,5-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one. One area of interest is its potential use in cancer therapy. 3-(2,5-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further research could lead to the development of new cancer treatments. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-(2,5-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one has been found to have neuroprotective effects, and further research could lead to the development of new therapies for these diseases. Additionally, 3-(2,5-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one could be studied for its potential use in other areas, such as inflammation and cardiovascular disease.

Synthesis Methods

The synthesis of 3-(2,5-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one involves a multi-step process that includes the reaction of 2,5-dimethylmorpholine with phthalic anhydride to form 3-(2,5-dimethylmorpholine-4-carbonyl)phthalic anhydride. This intermediate is then subjected to a cyclization reaction using a Lewis acid catalyst to yield 3-(2,5-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one.

Scientific Research Applications

3-(2,5-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one has been studied extensively for its potential applications in drug discovery. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C (PKC), which are involved in various cellular processes. 3-(2,5-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one has also been found to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-(2,5-dimethylmorpholine-4-carbonyl)-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-10-9-21-11(2)8-18(10)16(20)14-7-12-5-3-4-6-13(12)15(19)17-14/h3-7,10-11H,8-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORUAQZVRNFWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C)C(=O)C2=CC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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